6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid is a chemical compound with the molecular formula C14H17IN2O6 and a molecular weight of 436.1991 g/mol . This compound is characterized by the presence of a hydroxy group, an iodine atom, and a nitro group on a phenyl ring, which is connected to a hexanoic acid moiety through an acetamido linkage .
Vorbereitungsmethoden
The synthesis of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves multiple steps, typically starting with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. The acetamido linkage is formed through an acylation reaction, and the final product is obtained by coupling the acetamido intermediate with hexanoic acid . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as thiols or amines . Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biochemical pathways involving iodine and nitro groups.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid include:
- 6-[2-(4-Hydroxy-3-bromo-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-chloro-5-nitrophenyl)acetamido]hexanoic acid
- 6-[2-(4-Hydroxy-3-fluoro-5-nitrophenyl)acetamido]hexanoic acid
These compounds share similar structures but differ in the halogen atom present on the phenyl ring. The uniqueness of this compound lies in the presence of the iodine atom, which can form stronger halogen bonds compared to other halogens, potentially leading to different biological activities and properties .
Eigenschaften
CAS-Nummer |
10463-29-3 |
---|---|
Molekularformel |
C14H17IN2O6 |
Molekulargewicht |
436.20 g/mol |
IUPAC-Name |
6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20) |
InChI-Schlüssel |
LKGGMBQFWIIXJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.